4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with significant implications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. The compound is classified under pyrrolopyrimidines, which are known for their diverse biological activities. Its structure includes a chloro group and a fluoro-substituted phenyl group, contributing to its potential reactivity and biological properties.
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine falls under the category of heterocyclic compounds, specifically within the pyrimidine derivatives. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable compound in organic synthesis and drug development.
The synthesis of 4-chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
The synthesis often requires specific conditions such as solvent choice and temperature control to optimize yields and minimize side reactions. For instance, using water as a solvent has been shown to enhance reaction efficiency while reducing by-products .
The molecular formula of 4-chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is with a molecular weight of approximately 323.76 g/mol. Its structural representation includes:
The compound's structure can be represented using SMILES notation: ClC1=C2C(N(C(C=C3)=CC=C3F)C=C2C4=CC=CC=C4)=NC=N1
.
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity during synthesis.
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and various nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields .
The mechanism of action for 4-chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as an intermediate in synthesizing kinase inhibitors. These inhibitors target specific signaling pathways involved in cell proliferation and survival.
Research indicates that this compound interacts with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, influencing various metabolic processes within cells .
The compound is typically characterized as a white crystalline solid with solubility in organic solvents. Its melting point and boiling point can vary depending on purity and specific synthesis conditions.
Key chemical properties include:
Relevant data from studies show that derivatives of this compound demonstrate promising biological activities, including anticancer effects .
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily utilized in:
Its versatility makes it a significant compound in both academic research and industrial applications .
The purine-mimetic architecture of pyrrolo[2,3-d]pyrimidine derivatives enables competitive ATP binding at catalytic kinase domains. X-ray crystallographic analyses reveal that the nitrogen atoms at N1 and N3 positions form critical hydrogen bonds with backbone residues in the kinase hinge region, while substituents at C4, C5, and N7 positions project into hydrophobic pockets that govern target selectivity [3]. This binding mechanism is exemplified by FDA-approved kinase inhibitors containing this core structure, including the multi-kinase inhibitor sunitinib, which demonstrates potent activity against VEGFR, PDGFR, and KIT receptors [5] [7].
Table 1: Key Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
Compound | Kinase Targets | Biological Activity | Structural Features |
---|---|---|---|
Sunitinib | VEGFR, PDGFR, KIT | Approved for RCC and GIST treatment | 5-Fluoropyrrole, indolinone moiety |
Compound 5k [5] | EGFR, Her2, VEGFR2, CDK2 | IC50: 40-204 nM against multiple kinases | Halogenated benzylidene benzohydrazide |
Compound S2h [1] | iNOS | NO inhibition (IC50: 3.21 µM) in RAW264.7 cells | Cinnamamide hybridization |
Cabozantinib [6] | c-Met, VEGFR2 | Approved for medullary thyroid carcinoma | 1,8-Naphthyridinone extension |
Recent structural optimizations focus on C4 modifications to enhance kinase affinity. Chlorine substitution at this position creates a hydrogen bond acceptor while providing a synthetic handle for further derivatization. The 5-phenyl group occupies a hydrophobic region I adjacent to the ATP pocket, enhancing binding through van der Waals interactions. N7-aryl substitutions, particularly 4-fluorophenyl, extend toward the hydrophobic region II to improve selectivity profiles against kinase subfamilies [3] [5]. This strategic decoration transforms the core scaffold into multi-kinase inhibitors capable of simultaneously targeting oncogenic signaling pathways while reducing resistance development. For example, compound 5k demonstrates balanced inhibition of EGFR (IC50 = 40 nM), Her2 (IC50 = 63 nM), VEGFR2 (IC50 = 51 nM), and CDK2 (IC50 = 204 nM), mimicking sunitinib's polypharmacology while exhibiting improved nanomolar potency [5].
Table 2: Kinase Inhibitory Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Position | Common Modifications | Binding Interactions | Biological Consequence |
---|---|---|---|
C4 | Chlorine, amines, alkoxy | H-bond acceptor with hinge region residue | Enhanced kinase affinity |
C5 | Phenyl, heteroaryl | Hydrophobic interactions in region I | Improved cellular penetration |
N7 | 4-Fluorophenyl, methyl, benzyl | Hydrophobic packing in region II | Kinase subtype selectivity |
C2 | Hydrogen, methyl | Solvent-exposed position | Pharmacokinetic optimization |
Strategic incorporation of halogen atoms, particularly fluorine, significantly enhances the pharmacological profile of pyrrolo[2,3-d]pyrimidine derivatives. The 4-fluorophenyl moiety at the N7 position demonstrates optimized hydrophobic interactions within kinase binding pockets while maintaining favorable physicochemical properties. Quantum mechanical calculations reveal that fluorine's high electronegativity (χ = 3.98) creates a localized dipole that strengthens aryl-aryl stacking with tyrosine residues in kinase domains [5] [6]. This electronic effect, combined with fluorine's small atomic radius (van der Waals radius = 1.47 Å), allows seamless integration into receptor binding sites without steric penalties.
The fluorine-mediated enhancement of membrane permeability and metabolic stability stems from multiple mechanisms:
Comparative molecular docking studies demonstrate that 4-fluorophenyl substitution at N7 improves binding affinity by 0.8-1.2 kcal/mol over unsubstituted phenyl analogs in VEGFR2 and c-Met models. This enhancement arises from orthogonal dipole alignment with backbone carbonyls and favorable quadrupole interactions with His1026 in VEGFR2 [6]. In c-Met inhibition, the fluorine atom forms halogen bonds with backbone carbonyl oxygen (distance: 3.0-3.2 Å) that contribute significantly to complex stability [6].
Table 3: Impact of Halogen Substitution on Pharmacological Properties
Halogen Position | Electrostatic Contribution | Biological Advantage | Example Compound |
---|---|---|---|
para-F (N7-aryl) | Orthogonal dipole alignment with C=O | Enhanced VEGFR2 binding (ΔG = -1.2 kcal/mol) | 4-Chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
ortho-Cl (C5-aryl) | Steric hindrance and electron withdrawal | Increased cellular potency (IC50 improvement: 3.5-fold) | Compound 5l [5] |
meta-CF₃ (Aniline) | Strong hydrophobic character | Improved c-Met selectivity (8-fold vs VEGFR2) | Cabozantinib analog [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3